![molecular formula C9H14N4O B2939569 2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide CAS No. 70438-96-9](/img/structure/B2939569.png)
2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide (CDMAA) is an organic compound with an interesting range of properties and applications. It is a highly efficient and versatile molecule that has been used in various scientific research applications for many years. CDMAA is a versatile organic compound with a wide range of applications in the laboratory. It is used as a reagent for organic synthesis, a catalyst for chemical reactions, and a building block for various materials. In addition, CDMAA has been used in a variety of biochemical and physiological studies for its unique properties.
Aplicaciones Científicas De Investigación
Synthesis of Pyrimidine Derivatives
The reaction of methyl 2-cyano-3,3-bis(methylthio)acrylate with carboxamides, in the presence of sodium hydride, demonstrated the synthesis of pyrimidine derivatives. This method provides a pathway for creating polyfunctionalized pyrimidines, which were further used to synthesize fused pyrimidine derivatives, showcasing the compound's role in the development of novel heterocyclic compounds (Kohra, Tominaga, & Hosomi, 1988).
Preparation of 1,3-Selenazin-4-Ones
Research on 2-Cyano-3-hydroseleno-3-(methylthio)acrylamide interacting with carbonyl compounds and aroyl chlorides resulted in the formation of 2,3-dihydro-4H-1,3-selenazin-4-ones and 4H-1,3-selenazin-4-ones. This illustrates the compound's utility in synthesizing novel selenazin-4-ones with potential chemical applications (Yokoyama, Kumata, Hatanaka, & Shiraishi, 1986).
Antioxidant Activities of Novel Compounds
A study on 2-Cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide led to the synthesis of novel indane-amide containing compounds with significant antioxidant activity. This research highlights the biological significance of these compounds, suggesting their potential in designing new antioxidant agents (Mohamed & El-Sayed, 2019).
Polymerization Applications
Controlled polymerization of (meth)acrylamides, using the initiating system methyl 2-chloropropionate/CuCl/tris(2-dimethylaminoethyl)amine, demonstrates the role of similar compounds in achieving controlled polymerization with applications in creating polymers with low polydispersity (Teodorescu & Matyjaszewski, 2000).
Molecular Engineering for Solar Cell Applications
The engineering of organic sensitizers for solar cell applications, using donor, electron-conducting, and anchoring groups, showcases the utility of similar cyanoacrylic acid compounds in enhancing photovoltaic efficiency. This research underscores the compound's potential in the development of high-efficiency solar cells (Kim et al., 2006).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-(dimethylaminomethylidene)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12(2)6-8(5-10)9(14)11-7-13(3)4/h6-7H,1-4H3/b8-6+,11-7? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKHNUVZLDUYNY-BEQOJEFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

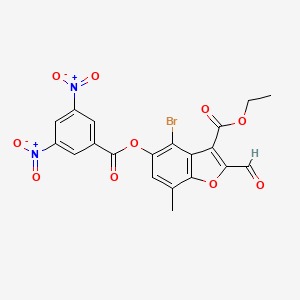
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2939489.png)
![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide](/img/structure/B2939490.png)

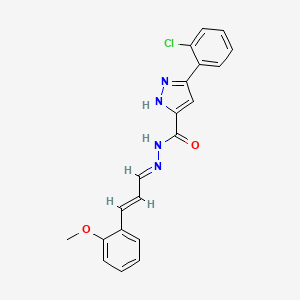
![N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939494.png)
![3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2939495.png)
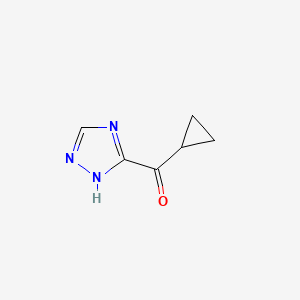
![N,N-Bis[(2-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2939498.png)
![N-[(4-Bromophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2939500.png)
![S-[2-[(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2939501.png)
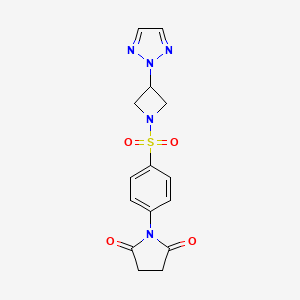
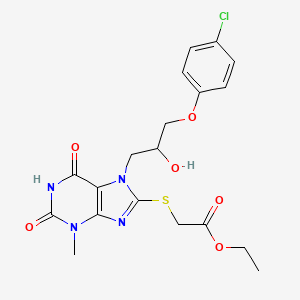
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2939507.png)